5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate 5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18217968
InChI: InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-7-13(5-6-13)9(15)8(14)10(16)18-4/h8H,5-7H2,1-4H3
SMILES:
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol

5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

CAS No.:

Cat. No.: VC18217968

Molecular Formula: C13H19NO5

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate -

Specification

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
IUPAC Name 5-O-tert-butyl 6-O-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Standard InChI InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-7-13(5-6-13)9(15)8(14)10(16)18-4/h8H,5-7H2,1-4H3
Standard InChI Key ZCBRJBQSVWURKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C1C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound belongs to the azaspiro family, characterized by two fused rings sharing a single atom (spiro carbon). The 5-azaspiro[2.4]heptane system consists of a five-membered nitrogen-containing ring (pyrrolidine) fused to a four-membered cyclopropane ring . Key substituents include:

  • 5-O-tert-butyl carboxylate: Provides steric bulk, enhancing stability during synthetic reactions.

  • 6-O-methyl carboxylate: A labile protecting group amenable to hydrolysis.

  • 7-Oxo group: Introduces polarity and potential hydrogen-bonding interactions.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₅
Molecular Weight269.29 g/mol
IUPAC Name5-O-tert-butyl 6-O-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2(CC2)C(=O)C1C(=O)OC
XLogP31.62

Synthesis and Optimization

Key Synthetic Pathways

The synthesis typically involves cyclopropanation of exocyclic olefins followed by functional group transformations :

Pathway 1: Cyclopropanation via Dihalocarbene Addition

  • Dihalocarbene Addition: Reacting 4-methylene-pyrrolidine derivatives with Cl₂C: generated from CHCl₃/NaOH, forming a dichlorocyclopropane intermediate .

  • Reductive Dehalogenation: Using Zn/AcOH or LiAlH₄ to remove halides, yielding the spiro[2.4]heptane core .

  • Esterification: Sequential protection with tert-butyl and methyl chloroformates under basic conditions .

Pathway 2: Spirocyclization via Ring-Closing Metathesis

  • Employing Grubbs catalysts to form the cyclopropane ring from diene precursors, though this method is less common due to cost .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclopropanationCl₂C:, CHCl₃/NaOH, 0°C65–75%
DehalogenationZn/AcOH, RT, 12h85–90%
Ester ProtectionBoc₂O/MeCl, K₂CO₃, DCM80–95%

Applications in Pharmaceutical Research

Antiviral Drug Development

The compound serves as a critical intermediate in synthesizing hepatitis C virus (HCV) NS5A inhibitors. Its spirocyclic core enhances binding affinity by restricting conformational flexibility . For example, analogs of this molecule are featured in patented anti-HCV therapies (WO2010/099527A1) .

SHP2 Phosphatase Inhibition

Derivatives with modified ester groups exhibit activity against Src homology-2 phosphatase (SHP2), a target in oncology. The tert-butyl group improves pharmacokinetic properties by reducing metabolic degradation .

SupplierPurityPackagingPrice Range (USD/g)
Enamine>95%1–5 g$250–$400
EvitaChem>98%100 mg–1 g$300–$500
CP Lab Safety>90%250 mg–5 g$200–$350

Future Directions and Research Gaps

While current applications focus on antiviral and anticancer agents, unexplored areas include:

  • Neuropharmacology: Modulation of spirocycle rigidity for CNS-targeted drugs.

  • Catalysis: As a ligand in asymmetric synthesis due to chiral centers .

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